2-Bromo-4-chloro-6-nitroaniline
Overview
Description
2-Bromo-4-chloro-6-nitroaniline is an organic amine compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.47 g/mol . It appears as a pale yellow to yellow or orange powder or crystal . This compound is used in various scientific and industrial applications, particularly in analytical chemistry and organic synthesis .
Mechanism of Action
Target of Action
2-Bromo-4-chloro-6-nitroaniline is an organic amine compound It’s known that nitroanilines can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
It’s known that nitroanilines can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions due to their nitro and amine groups .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . It’s also predicted to inhibit CYP2C19 and CYP2C9, two important enzymes involved in drug metabolism .
Result of Action
Nitroanilines can potentially cause various cellular effects due to their ability to form hydrogen bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored at room temperature, protected from light, and under inert gas . Moreover, its solubility can affect its bioavailability and efficacy .
Preparation Methods
2-Bromo-4-chloro-6-nitroaniline can be synthesized from 2-chloro-4-nitroaniline through a bromination reaction . The reaction typically involves the use of bromine or bromide salts in an aqueous acidic medium . The process is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Bromo-4-chloro-6-nitroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly involving the nitro group.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2-Bromo-4-chloro-6-nitroaniline is utilized in several scientific research applications:
Analytical Chemistry: It is used in gas chromatography for analytical determinations.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is involved in studies related to hydrogen bonding in C-substituted nitroanilines.
Environmental Science: The compound has been studied for its potential impact as a pollutant in urban environments.
Comparison with Similar Compounds
2-Bromo-4-chloro-6-nitroaniline can be compared with other similar compounds, such as:
2-Bromo-6-chloro-4-nitroaniline: This compound has a similar structure but with different substitution patterns on the aromatic ring.
2,6-Dibromo-4-nitroaniline: This compound has two bromine atoms instead of one, which can affect its reactivity and applications.
4-Chloro-2-nitroaniline: This compound lacks the bromine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-bromo-4-chloro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWMOFULRTDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453945 | |
Record name | 2-bromo-4-chloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-25-8 | |
Record name | 2-Bromo-4-chloro-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-4-chloro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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